(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione
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Overview
Description
(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features an isoquinoline backbone with a methoxyphenyl group attached via a methylene bridge, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione typically involves the condensation of isoquinoline-1,4-dione with 4-methoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol . The reaction proceeds through the formation of a methylene bridge, linking the isoquinoline and methoxyphenyl moieties.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized isoquinoline derivatives.
Scientific Research Applications
(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione exerts its effects involves interactions with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application, such as anticancer activity through inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with a similar methoxyphenyl group and known for their biological activities.
Isoquinoline Derivatives: Other isoquinoline-based compounds with varying substituents that exhibit different chemical and biological properties.
Uniqueness
What sets (3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione apart is its specific combination of the isoquinoline backbone and the methoxyphenyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)10-15-16(19)13-4-2-3-5-14(13)17(20)18-15/h2-10H,1H3,(H,18,20)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPSRGUJHMGRSQ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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